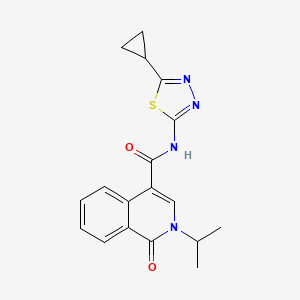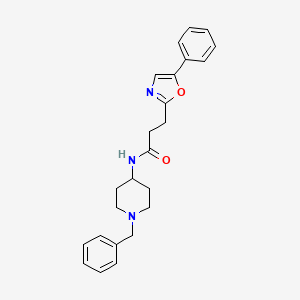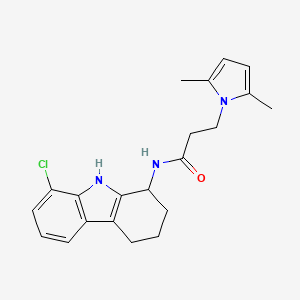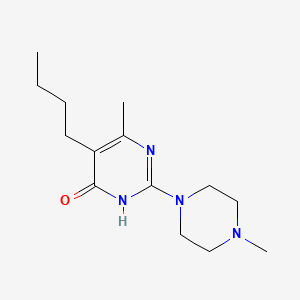![molecular formula C20H14Br2N2O4S3 B14939560 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B14939560.png)
4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, sulfonyl, benzothiazolyl, and benzenesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the bromophenyl sulfonyl intermediate with the benzothiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl and benzothiazole groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Cross-Coupling: Palladium catalysts with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide and benzothiazole derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety can also interact with biological molecules, affecting various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide and benzothiazole derivatives.
N-(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks the additional bromine atom.
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks both bromine atoms and the sulfonyl group.
Uniqueness
The presence of both bromine atoms and the sulfonyl group in 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C20H14Br2N2O4S3 |
|---|---|
Poids moléculaire |
602.3 g/mol |
Nom IUPAC |
4-bromo-N-(4-bromophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Br2N2O4S3/c1-13-2-11-18-19(12-13)29-20(23-18)24(30(25,26)16-7-3-14(21)4-8-16)31(27,28)17-9-5-15(22)6-10-17/h2-12H,1H3 |
Clé InChI |
QNLPGMZTDYFZKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)N(S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)


![2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14939497.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14939498.png)
![(1E)-8-bromo-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939513.png)

![(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14939530.png)
![Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14939537.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14939539.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14939545.png)



